Cas no 78-36-4 (Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester)

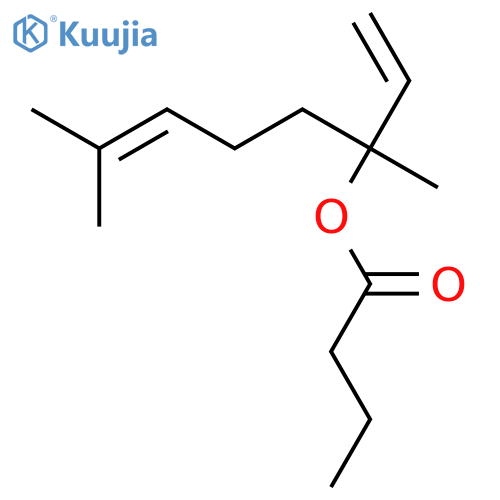

78-36-4 structure

商品名:Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester

Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester 化学的及び物理的性質

名前と識別子

-

- Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester

- Linalyl butyrate

- 3,7-dimethylocta-1,6-dien-3-yl butanoate

- Butanoic acid, 1-ethenyl-1,5-dimethyl-4-hexenyl ester

- Butyric acid, 1,5-dimethyl-1-vinyl-4-hexenyl ester

- Butyric acid, linalyl ester

- Linalyl butanoate

- Butanoicacid, 1-ethenyl-1,5-dimethyl-4-hexenyl ester (9CI)

- Butyric acid linalyl ester(6CI)

- Butyric acid, 1,5-dimethyl-1-vinyl-4-hexenyl ester (7CI,8CI)

- 1,6-Octadien-3-ol, 3,7-dimethyl-, butyrate (8CI)

- 3,7-Dimethyl-1,6-octadien-3-ol butyrate

- 3,7-Dimethyl-1,6-octadien-3-ylbutyrate

- Linalool butyrate

- NSC 46144

- Butyric Acid Linalyl Ester

-

- MDL: MFCD00048716

- インチ: 1S/C14H24O2/c1-6-9-13(15)16-14(5,7-2)11-8-10-12(3)4/h7,10H,2,6,8-9,11H2,1,3-5H3

- InChIKey: FHLGUOHLUFIAAA-UHFFFAOYSA-N

- ほほえんだ: CCCC(=O)OC(C)(C=C)CCC=C(C)C

計算された属性

- せいみつぶんしりょう: 224.17772

- どういたいしつりょう: 224.178

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 8

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 26.3A^2

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

- 色と性状: Liquid

- 密度みつど: 0.891±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: No data available

- ふってん: 82°C/0.2mmHg(lit.)

- フラッシュポイント: 76.4±17.1 ºC,

- 屈折率: 1.4482-1.4484 (589.3 nm 25 ºC)

- ようかいど: ほとんど溶けない(0.087 g/l)(25ºC)、

- PSA: 26.3

- LogP: 4.02080

- FEMA: 2639 | LINALYL BUTYRATE

- じょうきあつ: 0.0±0.5 mmHg at 25°C

Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- WGKドイツ:2

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1043498-250g |

3,7-Dimethylocta-1,6-dien-3-yl butyrate |

78-36-4 | 95% | 250g |

¥1219.00 | 2024-04-29 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L63990-25g |

3,7-Dimethylocta-1,6-dien-3-yl butyrate |

78-36-4 | 25g |

¥156.0 | 2021-09-09 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L63990-100g |

3,7-Dimethylocta-1,6-dien-3-yl butyrate |

78-36-4 | 100g |

¥496.0 | 2021-09-09 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | L0275-25ML |

Linalyl Butyrate |

78-36-4 | >97.0%(GC) | 25ml |

¥310.00 | 2023-09-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L136469-250g |

Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester |

78-36-4 | ≥95% | 250g |

¥826.90 | 2023-09-02 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W263907-SAMPLE-K |

Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester |

78-36-4 | ≥95%, FG | 587.6 | 2021-05-17 | ||

| A2B Chem LLC | AB75136-5g |

3,7-Dimethylocta-1,6-dien-3-yl butyrate |

78-36-4 | 99% | 5g |

$18.00 | 2024-04-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W263907-250G-250g |

Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester |

78-36-4 | 250g |

¥753.2 | 2023-11-12 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W263907-4KG-4kg |

Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester |

78-36-4 | 4kg |

¥7026.71 | 2023-11-12 | ||

| Ambeed | A367372-25g |

3,7-Dimethylocta-1,6-dien-3-yl butyrate |

78-36-4 | 97+% | 25g |

$25.0 | 2024-08-02 |

Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester 関連文献

-

Changgook Lee,Younghoon Lee,Jae-Gon Lee,Alan J. Buglass Anal. Methods 2015 7 6504

-

Marina M. Kireenko,Kirill V. Zaitsev,Yuri F. Oprunenko,Andrei V. Churakov,Viktor A. Tafeenko,Sergey S. Karlov,Galina S. Zaitseva Dalton Trans. 2013 42 7901

-

3. Synthesis and crystal structures of iodoplumbate chains, ribbons and rods with new structural typesHarald Krautscheid,Christine Lode,Frieder Vielsack,Heike Vollmer J. Chem. Soc. Dalton Trans. 2001 1099

-

E. W. Godly,A. E. Mortlock Analyst 1973 98 493

-

Zhengdan Zhu,Guimin Wang,Zhijian Xu,Zhaoqiang Chen,Jinan Wang,Jiye Shi,Weiliang Zhu Phys. Chem. Chem. Phys. 2019 21 15106

78-36-4 (Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester) 関連製品

- 144-39-8(linalyl propionate)

- 115-95-7(Linalyl acetate)

- 2306-78-7(1,6,10-Dodecatrien-3-ol,3,7,11-trimethyl-, 3-acetate)

- 8007-75-8(BERGAMOT OIL)

- 1118-27-0(Butanoic acid,3-methyl-, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester)

- 78-35-3(Linalyl isobutyrate)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:78-36-4)Butanoic acid,1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester

清らかである:99%

はかる:500g

価格 ($):256.0